molecular formula C20H27NO B182035 4-(Diethylamino)-1,1-diphenylbutan-1-ol CAS No. 7477-18-1

4-(Diethylamino)-1,1-diphenylbutan-1-ol

Cat. No. B182035
CAS RN: 7477-18-1
M. Wt: 297.4 g/mol
InChI Key: QVKBPWDAIFKJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-1,1-diphenylbutan-1-ol, also known as DEAB, is a chemical compound that belongs to the family of tertiary amines. It is a colorless, odorless, and crystalline substance that is commonly used in scientific research to inhibit alcohol dehydrogenase (ADH) activity. DEAB is synthesized through a simple and efficient method, and its mechanism of action has been extensively studied in various research fields.

Mechanism Of Action

4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits ADH activity by binding to the enzyme's active site and preventing the metabolism of alcohol. It does not affect the activity of other enzymes involved in alcohol metabolism, such as aldehyde dehydrogenase (ALDH). 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to be a potent and selective inhibitor of ADH, with no significant effects on other enzymes or cellular processes.

Biochemical And Physiological Effects

4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to have various biochemical and physiological effects in different research fields. In toxicology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the effects of alcohol on the liver and other organs. In pharmacology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to develop new drugs that target ADH activity. In biochemistry, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the structure and function of ADH and other enzymes involved in alcohol metabolism.

Advantages And Limitations For Lab Experiments

4-(Diethylamino)-1,1-diphenylbutan-1-ol has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency as an ADH inhibitor. It is also easy to synthesize and has a high purity level. However, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has some limitations, such as its low solubility in water and some organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

4-(Diethylamino)-1,1-diphenylbutan-1-ol has several potential future directions in scientific research. One possible direction is the development of new drugs that target ADH activity for the treatment of alcohol-related disorders. Another direction is the study of the effects of 4-(Diethylamino)-1,1-diphenylbutan-1-ol on other enzymes and cellular processes. 4-(Diethylamino)-1,1-diphenylbutan-1-ol may also have potential applications in the field of nanotechnology, as a building block for the synthesis of new materials. Overall, 4-(Diethylamino)-1,1-diphenylbutan-1-ol is a versatile and useful compound that has many potential applications in scientific research.

Synthesis Methods

4-(Diethylamino)-1,1-diphenylbutan-1-ol can be synthesized through a simple and efficient method that involves the reaction of 4-hydroxy-1,1-diphenylbutan-1-one with diethylamine in the presence of a catalyst. The reaction yields 4-(Diethylamino)-1,1-diphenylbutan-1-ol as a white crystalline solid with a high purity level. The synthesis method is reproducible and can be easily scaled up for large-scale production.

Scientific Research Applications

4-(Diethylamino)-1,1-diphenylbutan-1-ol is commonly used in scientific research as an inhibitor of ADH activity. ADH is an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances in the liver. 4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits the activity of ADH by binding to the enzyme's active site, thereby preventing the metabolism of alcohol. 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used in various research fields, including toxicology, pharmacology, and biochemistry.

properties

CAS RN

7477-18-1

Product Name

4-(Diethylamino)-1,1-diphenylbutan-1-ol

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

4-(diethylamino)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C20H27NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,11,16-17H2,1-2H3

InChI Key

QVKBPWDAIFKJEG-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS RN

7477-18-1

Origin of Product

United States

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